Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10ClFO3 It is a phenoxyacetate derivative, which means it contains a phenoxy group (a benzene ring bonded to an oxygen atom) attached to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate typically involves the reaction of 3-chloro-2-fluorophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene, and the mixture is heated to reflux to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The phenyl ring can undergo oxidation to form quinones or reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous solutions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of substituted phenoxyacetates.
Hydrolysis: Formation of 2-(3-chloro-2-fluoro-phenoxy)acetic acid.
Oxidation and Reduction: Formation of quinones or cyclohexane derivatives.
Scientific Research Applications
Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with specific biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it could inhibit the activity of certain enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In plants, it may disrupt photosynthesis or other metabolic pathways, resulting in herbicidal activity.
Comparison with Similar Compounds
Ethyl 2-(3-chloro-2-fluoro-phenoxy)acetate can be compared with other phenoxyacetate derivatives, such as:
Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate: Similar structure but with different substitution pattern on the phenyl ring, leading to variations in reactivity and biological activity.
Ethyl 2-(3-chloro-4-fluoro-phenoxy)acetate: Another isomer with distinct chemical and physical properties.
Ethyl 2-(3-bromo-2-fluoro-phenoxy)acetate:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3-chloro-2-fluorophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO3/c1-2-14-9(13)6-15-8-5-3-4-7(11)10(8)12/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSANYYHKCZIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC=C1)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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